molecular formula C22H31N5O2S B11237863 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11237863
M. Wt: 429.6 g/mol
InChI Key: AGBVBZCPKIYGRN-UHFFFAOYSA-N
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Description

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a piperazine and pyrimidine core structure

Preparation Methods

The synthesis of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps. The synthetic route may include:

    Formation of the Piperazine Core: This can be achieved by reacting piperazine with 4-ethylbenzenesulfonyl chloride under basic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Final Coupling: The piperazine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, potentially reducing sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

The uniqueness of 2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine lies in its specific structural features and the potential for diverse biological activities.

Properties

Molecular Formula

C22H31N5O2S

Molecular Weight

429.6 g/mol

IUPAC Name

2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C22H31N5O2S/c1-3-19-7-9-20(10-8-19)30(28,29)27-15-13-26(14-16-27)22-23-18(2)17-21(24-22)25-11-5-4-6-12-25/h7-10,17H,3-6,11-16H2,1-2H3

InChI Key

AGBVBZCPKIYGRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C

Origin of Product

United States

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